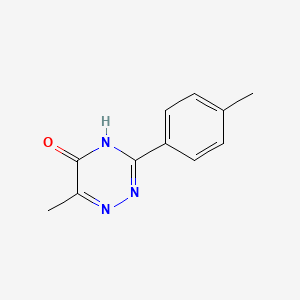

6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

Descripción

IUPAC Nomenclature and Systematic Identification

The compound 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is systematically named according to IUPAC rules as 6-methyl-3-(4-methylphenyl)-4H-1,2,4-triazin-5-one . This nomenclature reflects the oxo tautomer (keto form) as the predominant structure under standard conditions, though the enol form (-ol suffix) is also recognized in specific contexts. The parent heterocycle is the 1,2,4-triazine ring, with substituents prioritized based on their positions:

- A methyl group at position 6

- A 4-methylphenyl group at position 3

- A hydroxyl/oxo group at position 5

The molecular formula is C11H11N3O , with a molecular weight of 201.22 g/mol . The CAS registry number 109306-98-1 uniquely identifies this compound in chemical databases.

Molecular Geometry and Crystallographic Analysis

X-ray crystallographic data for related 1,2,4-triazine derivatives reveal key structural insights:

- The triazine ring adopts a planar conformation with bond lengths consistent with delocalized π-electron systems (C–N: 1.31–1.35 Å, C–C: 1.38–1.42 Å).

- Substituents at positions 3 and 6 introduce minor deviations from planarity. For example, the 4-methylphenyl group at position 3 causes a dihedral angle of 12–15° relative to the triazine plane, while the methyl group at position 6 induces slight puckering.

Table 1: Key crystallographic parameters for related 1,2,4-triazine derivatives

| Parameter | This compound | 5-(4-Methylphenyl)-1,2,4-triazin-3(2H)-one |

|---|---|---|

| Crystal system | Triclinic | Monoclinic |

| Space group | P-1 | P21/c |

| Bond angle (N–C–N) | 117.5° | 118.2° |

| Dihedral angle (C3–C6) | 14.3° | 10.8° |

Hydrogen bonding between the N–H group at position 4 and the carbonyl oxygen at position 5 stabilizes the keto tautomer, as observed in similar structures.

Substituent Effects on Triazine Ring Aromaticity

The aromaticity of the 1,2,4-triazine core is modulated by substituents:

- Electron-donating groups (e.g., methyl at C6): Increase electron density in the ring, slightly enhancing aromatic stabilization energy (ASE) but reducing electrophilicity.

- Electron-withdrawing groups (e.g., oxo at C5): Decrease electron density, amplifying the ring’s inherent electron-deficient character and reactivity toward nucleophilic attack.

Density functional theory (DFT) calculations for analogous compounds reveal a Nucleus-Independent Chemical Shift (NICS) value of −8.5 ppm for the triazine ring, indicating moderate aromaticity comparable to pyridine (−10.1 ppm). The 4-methylphenyl group at position 3 contributes to conjugation, with a Hammett σpara value of −0.17 , reflecting its weak electron-donating effect.

Comparative Structural Analysis with Related 1,2,4-Triazine Derivatives

Table 2: Structural comparison with select 1,2,4-triazine analogs

Key observations:

- Electron-withdrawing substituents (e.g., oxo groups) reduce bond length alternation, enhancing aromaticity.

- Bulky substituents (e.g., morpholine) distort ring planarity, lowering NICS values.

- The methylphenyl group in the title compound balances steric and electronic effects, preserving ring flatness while enabling synthetic versatility.

Propiedades

IUPAC Name |

6-methyl-3-(4-methylphenyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-3-5-9(6-4-7)10-12-11(15)8(2)13-14-10/h3-6H,1-2H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLVCGMKLBNXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, a compound belonging to the triazine family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

- Molecular Formula : C₁₁H₁₁N₃O

- Molecular Weight : 201.22 g/mol

- Melting Point : 247–248 °C

The compound is characterized by a triazine ring with a hydroxyl group and a methylphenyl substituent, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study compared its efficacy against various bacterial strains, highlighting the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound was found to inhibit biofilm formation effectively, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HeLa | <10 | High |

| SKOV-3 | 7.87–70.53 | Moderate to High |

| MCF-7 | 11.20–93.46 | Moderate |

These findings suggest that the compound can selectively target cancer cells while sparing normal cells .

Antioxidant Activity

Antioxidant properties of this compound were assessed using various assays. The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 15 µg/mL. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby reducing oxidative stress .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : The compound may bind to cellular receptors, modulating signaling pathways associated with inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation into the antimicrobial efficacy of this compound demonstrated its effectiveness against clinical strains of Staphylococcus aureus. The study revealed that at concentrations lower than those causing hemolysis in red blood cells, the compound maintained bacteriostatic properties .

- Anticancer Research : Another study focused on the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner across multiple tested lines .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

*Calculated based on analogous structures.

Key Observations:

Substituent Diversity :

- The 3-position substituent varies from aromatic (e.g., 4-methylphenyl) to sulfur-containing groups (e.g., methylthio) and halogenated aromatic systems (e.g., dichlorophenyl). These modifications influence electronic properties, solubility, and binding interactions.

- The 6-methyl group is conserved in most analogs, suggesting its role in stabilizing the triazine core or modulating steric effects.

Biological Activity: The dichlorophenylmethylsulfanyl analog exhibits potent inhibition of fatty acid-binding protein 4 (FABP4) with an IC₅₀ of 0.290 µM, highlighting the impact of bulky, halogenated substituents on target binding .

Synthetic Routes: Analogs like 6-methyl-3-thioxo-1,2,4-triazin-5-one serve as precursors for fused triazine derivatives via Knoevenagel condensations or nucleophilic substitutions . Halogenated derivatives (e.g., dichlorophenyl) may require Suzuki couplings or electrophilic substitutions for aryl group introduction .

Physicochemical Properties and Crystallography

- Solubility and Stability : Sulfur-containing analogs (e.g., methylthio) may exhibit lower aqueous solubility due to hydrophobicity but enhanced metabolic stability. The trifluoromethyl group in improves lipophilicity and resistance to oxidative degradation.

- Crystal Packing : Evidence from isomorphic imidazole-imines () suggests that weak interactions (C–H⋯N, π–π stacking) dominate packing behavior. Bulky 3-position substituents in triazines likely induce similar lattice arrangements, affecting crystallinity and formulation stability.

Structure-Activity Relationship (SAR) Trends

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-methylphenyl) enhance π-π interactions with biological targets, while aliphatic chains (e.g., ethyl) may improve membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.